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Compound of Interest

Compound Name: Nemorensine

Cat. No.: B15590645

An In-depth Technical Guide on the Core Physical and Chemical Properties of Nemorensine
Introduction

Nemorensine is a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Senecio
genus, particularly Senecio nemorensis. As a member of the macrocyclic dilactone class of
PAs, it is characterized by a complex chemical structure consisting of a necine base
(platynecine) and a necic acid (nemorensic acid) linked to form a large ring system.
Pyrrolizidine alkaloids are of significant interest to researchers due to their wide range of
biological activities, which include potent hepatotoxicity, genotoxicity, and potential antitumor
effects. This guide provides a comprehensive overview of the known physical and chemical
properties of Nemorensine, details relevant experimental protocols, and explores the
implicated signaling pathways, tailored for researchers, scientists, and drug development
professionals.

Physical and Chemical Properties

The physicochemical properties of Nemorensine are fundamental to its extraction, synthesis,
and biological activity. While some experimental data such as melting point and solubility are
not readily available in the public domain, its core chemical identifiers have been established.
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Property Value Source(s)

Molecular Formula C18H27NOs PubChem

Molecular Weight 337.41 g/mol PubChem

CAS Number 50906-96-2 PubChem
(1R,5R,8R,12S,18R)-5,7,8-
trimethyl-2,10,19-trioxa-15-

IUPAC Name PubChem
azatetracyclo[10.5.1.15,8.015,18]
nonadecane-3,9-dione

o Pyrrolizidine Alkaloid,

Classification ) PubChem
Macrolide

Storage Temperature -20°C ImmunoMart

Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data Analysis

Spectroscopic analysis is critical for the structural elucidation and identification of

Nemorensine. Below is a summary of the expected characteristics for each major

spectroscopic technique based on its known structure.
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Spectroscopy Type

Expected Characteristics

1H NMR

The proton NMR spectrum is expected to be
complex due to the numerous stereocenters and
conformationally restricted macrocyclic
structure. Key signals would include: multiple
aliphatic protons in the 1.0-2.5 ppm range
(methyl and methylene groups), several methine
protons on the pyrrolizidine and necic acid
moieties (2.5-4.5 ppm), and protons adjacent to
oxygen atoms (ester and ether linkages)

appearing further downfield (3.5-5.0 ppm).

13C NMR

The carbon NMR spectrum would show 18
distinct signals corresponding to each carbon
atom in the molecule. Characteristic peaks
would include: several aliphatic carbons (methyl,
methylene, methine) in the 10-60 ppm range,
carbons bonded to nitrogen in the pyrrolizidine
ring (around 50-70 ppm), carbons involved in
ether and ester linkages (60-80 ppm), and two
carbonyl carbons from the lactone groups

appearing significantly downfield (170-180
ppm).

Infrared (IR)

The IR spectrum should display characteristic
absorption bands for its functional groups. A
strong, prominent absorption band between
1730-1750 cm~* would indicate the C=0
stretching of the two ester (lactone) groups. The
2850-3000 cm~t region would show C-H
stretching vibrations for the aliphatic parts of the
molecule. C-O stretching vibrations for the ester
and ether linkages would be visible in the 1000-

1300 cm~1 region.

Mass Spectrometry (MS)

Under electron ionization (El), the molecular ion
peak (M*) would be expected at m/z 337.

Fragmentation would likely involve the cleavage
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of the ester linkages, loss of small alkyl groups,
and fragmentation of the pyrrolizidine ring.
Common fragmentation patterns for amines
include alpha-cleavage, while esters may
undergo McLafferty rearrangement or cleavage
of the C-O bonds.

Experimental Protocols

Detailed experimental procedures are essential for the isolation, synthesis, and biological
evaluation of Nemorensine.

Isolation of Pyrrolizidine Alkaloids from Senecio spp.
(General Protocol)

While a specific protocol for Nemorensine is not detailed, a general method for extracting PAs
from plant material can be adapted.

o Extraction: Dried and powdered aerial parts of the plant material (e.g., Senecio nemorensis)
are subjected to extraction with an organic solvent. Chloroform is commonly used to
effectively extract pyrrolizidine alkaloids.

o Acid-Base Extraction: The crude chloroform extract is then partitioned with an acidic
agueous solution (e.g., 1M HCI) to protonate the basic nitrogen of the alkaloids, rendering
them water-soluble.

 Purification: The acidic aqueous layer is separated, washed with a nonpolar solvent (e.g.,
diethyl ether) to remove neutral impurities, and then made basic (e.g., with NH4OH) to
deprotonate the alkaloids.

» Final Extraction: The alkaloids are then re-extracted into an organic solvent like chloroform.

o Chromatography: The final extract is concentrated and subjected to column chromatography
(e.g., silica gel or alumina) for the separation and purification of individual alkaloids like
Nemorensine.
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Synthesis of (+)-Nemorensic Acid

The total synthesis of Nemorensine is a significant challenge. However, the synthesis of its
necic acid component, (+)-nemorensic acid, has been achieved and is a critical step. The
following workflow outlines a key synthetic approach.

 To cite this document: BenchChem. [physical and chemical properties of Nemorensine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590645#physical-and-chemical-properties-of-
nemorensine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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